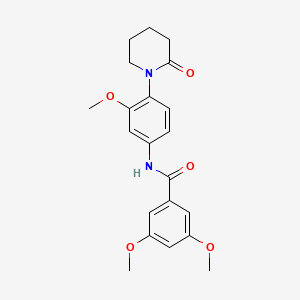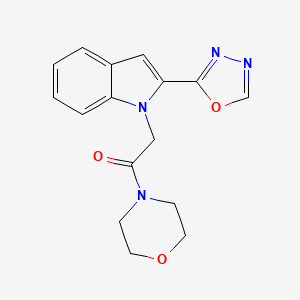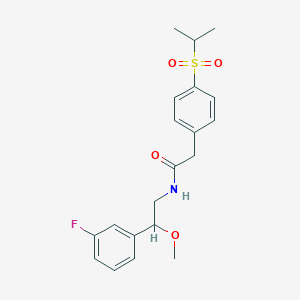![molecular formula C11H14FNO2 B2935405 Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate CAS No. 1397190-35-0](/img/structure/B2935405.png)
Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MAFP and is a derivative of the well-known drug, Fluoxetine. MAFP is a selective irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. In
Mechanism of Action
MAFP irreversibly inhibits FAAH, which leads to the accumulation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). These endocannabinoids activate cannabinoid receptors, leading to various physiological effects. The inhibition of FAAH by MAFP has been shown to increase the levels of anandamide and 2-AG in the brain, leading to antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
MAFP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the brain, leading to the activation of cannabinoid receptors. This activation leads to the modulation of various physiological processes such as pain, inflammation, anxiety, and depression. MAFP has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
MAFP has several advantages for lab experiments. It is a selective irreversible inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, MAFP has several limitations as well. It is a potent irreversible inhibitor of FAAH, which can lead to the accumulation of endocannabinoids and potential adverse effects. Furthermore, MAFP has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of MAFP. One potential direction is the development of more selective and reversible inhibitors of FAAH. This would allow for the modulation of endocannabinoid levels without the potential adverse effects of irreversible inhibition. Another direction is the study of the effects of MAFP in various medical conditions such as chronic pain, anxiety, and depression. Furthermore, the development of more water-soluble derivatives of MAFP could improve its use in lab experiments.
Synthesis Methods
MAFP can be synthesized using a multi-step process that involves the reaction of 4-chloromethyl-2-fluorobenzene with glycine methyl ester in the presence of a base. The resulting intermediate is then reacted with 3-bromopropionic acid to obtain Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate.
Scientific Research Applications
MAFP has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. MAFP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, MAFP has been found to have anti-tumor effects in various cancer cell lines.
properties
IUPAC Name |
methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-15-11(14)5-4-9-3-2-8(7-13)6-10(9)12/h2-3,6H,4-5,7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHDMFMIQAXUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C=C(C=C1)CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2935323.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2935324.png)






![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935336.png)
![Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2935339.png)
![N-(4-ethoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2935342.png)

